Cas no 2172320-83-9 (2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid)
2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid
- 2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid
- EN300-1551504
- 2172320-83-9
-
- Inchi: 1S/C26H27N3O5S/c30-23(28-14-24-29-17(16-35-24)13-25(31)32)11-5-6-12-27-26(33)34-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16,22H,5-6,11-15H2,(H,27,33)(H,28,30)(H,31,32)
- InChI Key: QXDFNEDOBAHTIC-UHFFFAOYSA-N
- SMILES: S1C=C(CC(=O)O)N=C1CNC(CCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 493.16714214g/mol
- Monoisotopic Mass: 493.16714214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 12
- Complexity: 716
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 146Ų
2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1551504-0.05g |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1551504-0.1g |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1551504-0.25g |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1551504-0.5g |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1551504-1.0g |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1551504-2.5g |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1551504-5.0g |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1551504-10.0g |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1551504-50mg |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1551504-100mg |
2-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazol-4-yl)acetic acid |
2172320-83-9 | 100mg |
$2963.0 | 2023-09-25 |
2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid
Introduction to 2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid and Its Significance in Modern Chemical Biology
2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid, identified by its CAS number 2172320-83-9, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular targeting. The presence of multiple functional groups, including an acetic acid moiety, a thiazole ring, and an amine derivative linked to a fluorene group, makes it a versatile scaffold for further chemical modifications and biological investigations.
The thiazole core in this compound is particularly noteworthy, as thiazole derivatives are well-documented for their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized functions such as enzyme inhibition and DNA interaction. The incorporation of a fluorene moiety further enhances the compound's potential by providing a photophysical property that can be exploited in imaging techniques or as a probe for studying protein-ligand interactions. The (9H-fluoren-9-yl)methoxycarbonyl group adds another layer of complexity, often used in medicinal chemistry to improve solubility and metabolic stability of bioactive molecules.
In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs). 2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid has emerged as a promising candidate in this area due to its ability to interact with specific target proteins. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on kinases and other signaling molecules involved in cancer progression. The acetic acid side chain provides a hydrogen bond donor capability, which is crucial for achieving high-affinity binding to protein targets.
The pentanamidomethyl group serves as a linker that can be tailored to optimize binding affinity and selectivity. This flexibility allows researchers to modify the compound's structure through various synthetic strategies, such as peptidomimetics or fragment-based drug design. Such modifications are essential for improving pharmacokinetic properties and reducing off-target effects, which are critical considerations in the development of new therapeutics.
Advances in computational chemistry have also played a pivotal role in the study of 2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid. Molecular docking simulations have been employed to predict how this compound interacts with its target proteins at the atomic level. These simulations not only provide insights into the binding mechanism but also help in designing analogs with enhanced potency and selectivity. Additionally, machine learning algorithms have been utilized to identify structural features that correlate with biological activity, further accelerating the drug discovery process.
One of the most exciting applications of this compound lies in its potential use as an intermediate in the synthesis of novel therapeutic agents. Researchers are exploring its utility in developing targeted therapies for diseases such as cancer and neurodegenerative disorders. For example, studies have shown that derivatives of this molecule can selectively inhibit enzymes overexpressed in tumor cells while sparing healthy cells. This selectivity is crucial for minimizing side effects and improving patient outcomes.
The role of fluorene derivatives in medicinal chemistry cannot be overstated. These compounds are known for their excellent photostability and fluorescence properties, making them valuable tools in bioimaging and photodynamic therapy. In the context of 2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid, the fluorene moiety could be exploited to develop imaging agents that allow real-time tracking of biological processes at the cellular level. This capability would be invaluable for both diagnostic purposes and for monitoring treatment responses.
Furthermore, the development of new synthetic methodologies has enabled the efficient preparation of complex derivatives based on this core structure. Techniques such as solid-phase peptide synthesis (SPPS) and automated parallel synthesis have streamlined the process of generating libraries of compounds for high-throughput screening (HTS). This approach has significantly reduced the time and cost associated with identifying lead compounds from large chemical spaces.
The future prospects for 2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-yl)acetic acid are vast and multifaceted. As our understanding of biological pathways continues to grow, so does the demand for innovative small molecules that can modulate these pathways effectively. This compound holds promise not only as a starting point for drug development but also as a tool for fundamental research into protein function and disease mechanisms.
In conclusion,2-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazol-4-y lacetic acid (CAS no 2172320 - 83 - 9) represents a significant advancement in chemical biology with potential applications spanning drug discovery, bioimaging, and molecular diagnostics. Its unique structural features make it an attractive scaffold for further exploration, offering hope for novel therapeutics that address some of today's most pressing medical challenges.
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